1-(Ethylsulfonyl)-3-(4-fluorophenyl)azepane
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Overview
Description
1-(Ethylsulfonyl)-3-(4-fluorophenyl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen This compound is characterized by the presence of an ethylsulfonyl group and a 4-fluorophenyl group attached to the azepane ring
Preparation Methods
The synthesis of 1-(Ethylsulfonyl)-3-(4-fluorophenyl)azepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using reagents such as ethylsulfonyl chloride.
Attachment of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using 4-fluorobenzene derivatives.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often utilizing catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(Ethylsulfonyl)-3-(4-fluorophenyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Ethylsulfonyl)-3-(4-fluorophenyl)azepane has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, particularly in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-3-(4-fluorophenyl)azepane involves its interaction with specific molecular targets and pathways. The ethylsulfonyl and fluorophenyl groups contribute to its reactivity and binding affinity with biological molecules. The compound may exert its effects through inhibition of enzymes, modulation of receptor activity, or interference with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(Ethylsulfonyl)-3-(4-fluorophenyl)azepane can be compared with other similar compounds, such as:
1-(Methylsulfonyl)-3-(4-fluorophenyl)azepane: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(Ethylsulfonyl)-3-(4-chlorophenyl)azepane: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(Ethylsulfonyl)-3-phenylazepane: Similar structure but without the fluorine atom on the phenyl group.
The uniqueness of this compound lies in the combination of the ethylsulfonyl and 4-fluorophenyl groups, which impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-ethylsulfonyl-3-(4-fluorophenyl)azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2S/c1-2-19(17,18)16-10-4-3-5-13(11-16)12-6-8-14(15)9-7-12/h6-9,13H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAONWCXSOHMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCCC(C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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